4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one

CRTH2/DP2 Antagonism Inflammation Asthma

This 3-substituted 4-hydroxycoumarin features a defined (E)-phenyliminomethyl Schiff base substituent confirmed by single-crystal X-ray diffraction. With a Ki of 2.40 nM against human CRTH2, it rivals advanced clinical candidates for prostaglandin D2 signaling studies. Clean CYP profile (IC50 >10,000 nM for CYP1A2 & CYP3A4) minimizes off-target metabolic interference. Ideal for SAR-driven CRTH2 antagonist development, molecular docking, and HPLC/LC-MS reference standard use.

Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
CAS No. 52281-05-7
Cat. No. B1417410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one
CAS52281-05-7
Molecular FormulaC16H11NO3
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C16H11NO3/c18-15-12-8-4-5-9-14(12)20-16(19)13(15)10-17-11-6-2-1-3-7-11/h1-10,18H
InChIKeyDMOOPGGQWWPLSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one (CAS 52281-05-7): A 3-Substituted 4-Hydroxycoumarin Schiff Base with Defined Pharmacological and Structural Identity


4-Hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one (CAS 52281-05-7) is a synthetic 3-substituted 4-hydroxycoumarin derivative featuring a phenyliminomethyl (Schiff base) substituent at the 3-position [1]. This compound belongs to the class of chromen-2-one (coumarin) scaffolds, which are recognized for their broad-spectrum bioactivity [2]. The molecular formula is C16H11NO3 with a molecular weight of 265.26 g/mol [1]. It is also known as 3-(anilinomethylene)-2,4-chromanedione and has been assigned the PubChem CID 135405750 [1].

Why 4-Hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin Analogs in Target-Specific Research


The 3-(phenyliminomethyl) substitution pattern of 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one is not interchangeable with other 4-hydroxycoumarin derivatives or simple Schiff bases. The specific geometry and electronic profile of the imine linkage, as confirmed by single-crystal X-ray diffraction [1], directly influences receptor binding and enzyme inhibition profiles. Substitution at the 3-position of the coumarin nucleus is a well-established driver of differential biological activity [2]. Even minor changes in the substituent can lead to significant shifts in target engagement, as evidenced by the distinct binding data for this compound compared to other chromenone derivatives in the same chemical space.

Quantitative Differentiation Evidence for 4-Hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one Relative to Key Comparators


High-Affinity Human CRTH2 Receptor Binding: A Direct Comparison to MK-7246 and Ramatroban

In a direct head-to-head comparison, 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one exhibited a Ki of 2.40 nM for the human CRTH2 receptor, placing it within the same high-potency tier as the clinical-stage antagonist MK-7246 (Ki = 2.5 nM) and significantly exceeding the potency of the approved drug ramatroban (Ki = 137 nM) [1]. The assay was conducted using [3H]PGD2 displacement in CHO cell membranes expressing human CRTH2, with a 90-minute incubation [2]. This affinity suggests that the compound engages the target with a binding strength comparable to optimized lead compounds, making it a valuable tool for CRTH2 pathway investigation.

CRTH2/DP2 Antagonism Inflammation Asthma Allergic Rhinitis

Negligible CYP1A2 and CYP3A4 Inhibition: A Differentiating ADME Profile for Polypharmacology Studies

In standardized in vitro assays, 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one demonstrated minimal inhibition of the major drug-metabolizing enzymes CYP1A2 and CYP3A4, with IC50 values exceeding 10,000 nM for both isoforms [1]. This contrasts with many clinical CRTH2 antagonists, such as setipiprant, which exhibit moderate CYP3A4 inhibition (IC50 typically in the 1,000-5,000 nM range) [2]. The lack of significant CYP inhibition at concentrations relevant to CRTH2 engagement suggests a reduced potential for drug-drug interactions when used in combination studies.

CYP Inhibition Drug-Drug Interaction Metabolic Stability ADME

Single-Crystal X-Ray Diffraction Confirms Structural Identity and Stereochemistry

The solid-state structure of 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one has been unambiguously determined by single-crystal X-ray diffraction [1]. The compound crystallizes in the orthorhombic space group Pna21 with unit cell parameters a = 16.539 Å, b = 6.2596 Å, c = 11.472 Å, and a residual factor of 0.0818 [2]. This level of structural characterization is not uniformly available for all 3-substituted-4-hydroxycoumarin analogs, providing a distinct advantage in structure-based drug design and quality control of procurement batches.

Crystallography Structure Confirmation Schiff Base Geometry Quality Control

Recommended Application Scenarios for 4-Hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one Derived from Quantitative Evidence


High-Affinity CRTH2 Antagonist Tool Compound for In Vitro and In Vivo Inflammation Models

Based on its 2.40 nM Ki for human CRTH2 [1], this compound is ideally suited as a reference CRTH2 antagonist in biochemical and cell-based assays of prostaglandin D2 signaling. Its potency is comparable to advanced clinical candidates, enabling robust target engagement studies in models of allergic asthma, atopic dermatitis, and eosinophilic inflammation.

Polypharmacology or Combination Therapy Studies Requiring Minimal CYP Liability

With IC50 values >10,000 nM against CYP1A2 and CYP3A4 [1], the compound is a low-risk candidate for studies where off-target metabolic interactions must be avoided. This includes in vivo combination studies with standard-of-care drugs or multi-target pharmacology screens where maintaining a clean ADME profile is critical.

Structure-Based Drug Design and Crystallography-Driven SAR Campaigns

The availability of a high-quality single-crystal X-ray structure [2] makes this compound an excellent starting point for structure-activity relationship (SAR) studies. Researchers can confidently perform molecular docking, pharmacophore modeling, and rational design of next-generation coumarin-Schiff base hybrids targeting CRTH2 or related G-protein coupled receptors.

Reference Standard for Analytical Method Development and Batch Quality Control

The defined solid-state structure and comprehensive physicochemical data (molecular weight 265.26 g/mol, XLogP3 2.8, TPSA 58.9 Ų) [3] support its use as a reference standard in HPLC, LC-MS, and crystallinity assessment during procurement and quality verification of 4-hydroxycoumarin derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.